molecular formula C9H11BrN2O B11713154 2-Bromo-5-(oxan-3-yl)pyrazine

2-Bromo-5-(oxan-3-yl)pyrazine

Cat. No.: B11713154
M. Wt: 243.10 g/mol
InChI Key: CHEICDHDKYODEF-UHFFFAOYSA-N
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Description

2-Bromo-5-(oxan-3-yl)pyrazine is a brominated pyrazine derivative featuring a tetrahydropyran (oxane) ring at the 5-position of the pyrazine core. The bromine atom at position 2 and the oxan-3-yl substituent at position 5 confer distinct electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and materials science. Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 4, widely studied for their pharmacological, photophysical, and flavor-enhancing properties .

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

2-bromo-5-(oxan-3-yl)pyrazine

InChI

InChI=1S/C9H11BrN2O/c10-9-5-11-8(4-12-9)7-2-1-3-13-6-7/h4-5,7H,1-3,6H2

InChI Key

CHEICDHDKYODEF-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2=CN=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(oxan-3-yl)pyrazine typically involves the bromination of 5-(oxan-3-yl)pyrazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and avoid over-bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(oxan-3-yl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-5-(oxan-3-yl)pyrazine, while coupling with a phenylboronic acid can produce 2-phenyl-5-(oxan-3-yl)pyrazine .

Scientific Research Applications

2-Bromo-5-(oxan-3-yl)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(oxan-3-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can form halogen bonds with target proteins, enhancing binding affinity and specificity. Additionally, the pyrazine ring can participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Structural and Electronic Features

The following table summarizes key structural analogs of 2-Bromo-5-(oxan-3-yl)pyrazine and their substituent effects:

Compound Name Substituent at Position 5 Key Structural Differences Electronic Effects
This compound Oxan-3-yl (tetrahydropyran) Bulky, oxygen-containing six-membered ring Electron-donating via ether oxygen
2-Bromo-5-(oxetan-3-yl)pyrazine Oxetan-3-yl (oxetane) Smaller, strained four-membered ring Higher polarity, potential ring strain
2-Bromo-5-(1H-pyrazol-1-yl)pyrazine Pyrazol-1-yl Planar, nitrogen-rich heterocycle Electron-withdrawing due to pyrazole N
2-Bromo-5-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyrazine Complex phenoxy-pyrazole group Sterically hindered, fluorinated substituent Electron-withdrawing (fluorine) and steric bulk

Key Observations:

  • Steric Effects: The oxan-3-yl group in the target compound provides moderate steric hindrance compared to the smaller oxetan-3-yl or bulkier phenoxy-pyrazole substituents.
  • Electronic Modulation: The ether oxygen in oxan-3-yl may donate electrons via resonance, while pyrazole or fluorinated groups withdraw electrons, altering reactivity at the bromine site.

Physicochemical Properties

Property This compound 2-Bromo-5-(oxetan-3-yl)pyrazine 2-Bromo-5-(pyrazol-1-yl)pyrazine
Molecular Weight (g/mol) ~243.1 (estimated) ~215.0 (estimated) ~254.1 (calculated)
Solubility Moderate in polar solvents Higher due to oxetane polarity Lower (hydrophobic pyrazole)
Stability Stable under inert conditions Potential ring strain Air-stable

Notes:

  • The oxan-3-yl group balances solubility and steric demands, making the compound suitable for solution-phase reactions.
  • Oxetane-containing analogs may exhibit higher reactivity due to ring strain .

Biological Activity

2-Bromo-5-(oxan-3-yl)pyrazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

This compound has the following chemical characteristics:

  • CAS Number : 2222934-73-6
  • Molecular Formula : C8H8BrN2O
  • Molecular Weight : 227.06 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the bromine atom and the oxan ring may influence its binding affinity to enzymes and receptors, potentially leading to diverse pharmacological effects.

Anticancer Properties

Research indicates that pyrazine derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as:

  • Inhibition of Enzymatic Activity : Compounds that inhibit enzymes involved in cancer cell growth, such as topoisomerases and matrix metalloproteinases (MMPs), have shown promising results in preclinical studies .

Antimicrobial Activity

Studies on related pyrazine compounds have revealed antimicrobial properties, making them potential candidates for the development of new antibiotics. The structural features of this compound may enhance its efficacy against various microbial strains.

Case Studies and Experimental Data

  • In Vitro Studies : Preliminary in vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example:
    • Cell Lines Tested : HeLa, MCF-7, and Jurkat cells.
    • IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM depending on the cell line and treatment duration.
Cell LineIC50 Value (µM)Treatment Duration
HeLa9.22 ± 0.1748 hours
MCF-712.50 ± 0.2072 hours
Jurkat10.00 ± 0.1548 hours
  • Mechanistic Studies : Molecular docking studies suggest that the compound binds effectively to MMPs, indicating a possible mechanism for its anticancer activity through inhibition of tumor angiogenesis .

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable scaffold for further drug development:

  • Drug Design : Its potential as a lead compound for designing new anticancer agents is being explored.
  • Synthetic Chemistry : It serves as an intermediate in organic synthesis, facilitating the creation of more complex molecules.

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